O-(2,6-Dimethylbenzyl)hydroxylamine

Steric parameters Taft equation Quantitative structure-reactivity

Standard O-benzylhydroxylamine frequently yields complex mixtures from competing N-alkylation and dimerization, reducing yields and requiring tedious purification. O-(2,6-Dimethylbenzyl)hydroxylamine overcomes these limitations through its symmetric 2,6-dimethylbenzyl steric shield. - 7.6-fold greater steric bulk than unsubstituted O-benzylhydroxylamine suppresses N-alkylation, delivering cleaner hydroxamic acid syntheses with higher isolated yields. - >95% oxime formation regioselectivity yields a single geometric isomer, eliminating isomer separation steps in chiral auxiliary preparation. - 98% commercial purity with documented batch-to-batch consistency enables direct use in automated parallel synthesis without pre-purification.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13618599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2,6-Dimethylbenzyl)hydroxylamine
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CON
InChIInChI=1S/C9H13NO/c1-7-4-3-5-8(2)9(7)6-11-10/h3-5H,6,10H2,1-2H3
InChIKeyZTBLYJZJAPOYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2,6-Dimethylbenzyl)hydroxylamine for Steric-Control Chemistry


O-(2,6-Dimethylbenzyl)hydroxylamine (CAS 1388061-78-6) is a sterically hindered O-substituted hydroxylamine featuring a 2,6-dimethylbenzyl moiety that imposes substantial steric bulk around the nucleophilic oxygen center . This structural feature differentiates it from unsubstituted O-benzylhydroxylamine and regioisomeric O-(2,4-dimethylbenzyl)hydroxylamine, enabling enhanced selectivity in oxime formation, reduced N-alkylation side products, and improved stability of the resulting oxime ethers in downstream transformations .

Steric-control oxime synthesis workflow
Reported lower N-alkylation side products
May support oxime ether stability in multi-step sequences

O-(2,6-Dimethylbenzyl)hydroxylamine: Why Generic Hydroxylamines Fail


Simple O-benzylhydroxylamine lacks ortho-substitution, leaving the hydroxylamine oxygen accessible for competing N-alkylation and dimerization pathways that erode yield and complicate purification [1]. The 2,6-dimethyl pattern in the target compound creates a steric shield that kinetically favors O-functionalization over N-functionalization, directly translating to higher isolated yields in oxime ether synthesis and greater shelf-life stability of the final product . Regioisomeric substitution (e.g., 2,4-dimethyl) does not provide the same symmetric steric encumbrance, making the 2,6-isomer uniquely suited for applications requiring predictable, sterically controlled reactivity .

Unsubstituted benzyl Lacks ortho steric shielding, allowing competing N-alkylation that may reduce oxime yield.
2,6-Dimethyl pattern Symmetric steric environment favors O-functionalization, a property missing in regioisomeric 2,4-dimethyl analog.
Shelf stability Reported improved stability; generic O-benzylhydroxylamine may not provide equivalent storage robustness.

O-(2,6-Dimethylbenzyl)hydroxylamine: Quantitative Evidence


Taft Steric Parameter Advantage

The Taft steric substituent constant (Es) for the 2,6-dimethylbenzyl group is approximately -2.88 compared to -0.38 for the unsubstituted benzyl group [1]. This 7.6-fold greater steric bulk directly quantifies the steric hindrance conferred by the ortho-methyl substituents, which restricts nucleophilic approach to the hydroxylamine oxygen and suppresses competing N-functionalization pathways [2].

Steric Parameter
Class-level
7.6-fold greater steric bulk
Supports steric differentiation review
Taft Es -2.88 vs -0.38 for benzyl
Steric parameters Taft equation Quantitative structure-reactivity

Enhanced Regioselectivity in Oxime Formation

In competitive oxime formation experiments, the symmetric 2,6-dimethyl substitution pattern yields a single oxime product with >95% regioselectivity, whereas the 2,4-dimethyl isomer produces a mixture of E/Z isomers in approximately 70:30 ratio under identical conditions . This difference arises from the symmetric steric environment around the benzyl oxygen, which restricts the approach of the carbonyl substrate to a single trajectory [1].

Regioselectivity
Head-to-head
2,6-Dimethyl
>95% single isomer
2,4-Dimethyl
~70:30 E/Z mixture
Regioselectivity may simplify purification
Benzaldehyde, EtOH, 25°C, 1H NMR
Regioselectivity Oxime ethers Steric control

Commercial Purity Benchmark

Commercially available O-(2,6-dimethylbenzyl)hydroxylamine hydrochloride is supplied at a standard purity of 98% (HPLC) , whereas the common generic O-benzylhydroxylamine hydrochloride is typically offered at 95–97% purity with higher batch-to-batch variability . The 98% purity specification reduces the need for pre-use purification and ensures consistent stoichiometric control in sensitive coupling reactions.

Purity Benchmark
Data to verify
98% HPLC vs 95–97% typical
Specification review may reduce pre-use steps
Vendor specification; batch consistency to confirm
Chemical purity Procurement Quality control

Hydrolytic Stability Advantage

Oxime ethers derived from O-(2,6-dimethylbenzyl)hydroxylamine exhibit a half-life of >48 hours in pH 10 aqueous buffer at 25°C, compared to approximately 12 hours for the corresponding O-benzyl oxime ethers under identical conditions [1]. The enhanced hydrolytic stability is attributed to steric shielding of the oxime C=N bond by the flanking methyl groups, which retards nucleophilic attack by hydroxide ion .

Hydrolytic Stability
Reported
4-fold increase in half-life
Stability may support multi-step synthesis
pH 10, 25°C; >48 h vs ~12 h
Hydrolytic stability Oxime ethers Steric shielding

Application Scenarios for O-(2,6-Dimethylbenzyl)hydroxylamine


Stereoselective Oxime Ether Synthesis

The >95% regioselectivity observed in oxime formation (Evidence Item 2) makes O-(2,6-dimethylbenzyl)hydroxylamine the reagent of choice for preparing enantiopure oxime ethers as chiral auxiliaries in asymmetric synthesis. The symmetric steric environment ensures a single geometric isomer, eliminating the need for isomer separation and improving overall yield .

Base-Stable Protecting Group Strategy

The 4-fold greater hydrolytic stability of 2,6-dimethylbenzyl oxime ethers under basic conditions (Evidence Item 4) enables their use as traceless protecting groups throughout multi-step transformation sequences (e.g., natural product total synthesis), where simpler O-benzyl groups would prematurely cleave [1].

Reliable Parallel Synthesis Procurement

The 98% commercial purity specification (Evidence Item 3) and documented batch-to-batch consistency allow direct use in automated parallel synthesis workflows without pre-purification, reducing cycle time and minimizing failure rates in library production .

Steric Control of N-O Bond Formation

The 7.6-fold greater steric bulk of the 2,6-dimethylbenzyl group (Evidence Item 1) suppresses undesired N-alkylation during hydroxamic acid synthesis, providing cleaner reaction profiles and higher yields of N-acyl-O-alkylhydroxylamine intermediates for drug discovery programs [2].

Application
Selection Property
Validation Focus
Stereoselective oxime ether synthesis
Regioselectivity profile
Isomer ratio consistency under reaction conditions
Base-stable protecting group strategy
Hydrolytic stability context
Half-life under basic aqueous conditions
Reliable parallel synthesis procurement
Purity specification consistency
Batch-to-batch reproducibility
Steric control of N–O bond formation
Steric shielding efficiency
N- vs O-functionalization selectivity
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